N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopropanesulfonamide
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Overview
Description
N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopropanesulfonamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a cyclopropane ring attached to a sulfonamide group, with a propyl chain linking it to a phenylpiperazine moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Mechanism of Action
Target of Action
It’s structurally similar to other piperazine derivatives which have been found to interact with cholinesterase enzymes (ache and bche) .
Mode of Action
Based on the structural similarity to other piperazine derivatives, it can be hypothesized that it may interact with its target enzymes, potentially inhibiting their activity .
Result of Action
Some piperazine derivatives have been found to exhibit anti-inflammatory activities , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopropanesulfonamide has been found to interact with various enzymes and proteins. For instance, it has been reported to exhibit potent anti-inflammatory activities, suggesting that it may interact with enzymes involved in inflammatory pathways .
Cellular Effects
Its anti-inflammatory properties suggest that it may influence cell function by modulating inflammatory pathways .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the phenylpiperazine intermediate. This intermediate is then reacted with a suitable cyclopropanesulfonyl chloride under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopropanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-benzylpiperazin-1-yl)propyl]cyclopropanesulfonamide
- N-[3-(4-methylpiperazin-1-yl)propyl]cyclopropanesulfonamide
- N-[3-(4-ethylpiperazin-1-yl)propyl]cyclopropanesulfonamide
Uniqueness
N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopropanesulfonamide stands out due to its phenyl group, which enhances its binding affinity and specificity for certain molecular targets. This unique feature makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2S/c20-22(21,16-7-8-16)17-9-4-10-18-11-13-19(14-12-18)15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTMHSCUVDQYFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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